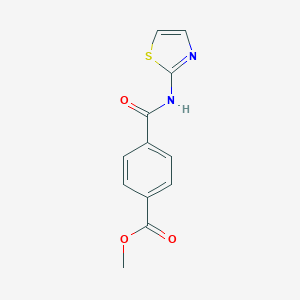![molecular formula C14H15N3O3S B250548 ({[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}amino)acetic acid](/img/structure/B250548.png)
({[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}amino)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
({[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}amino)acetic acid, also known as CTQA, is a compound that has been widely studied in scientific research. This molecule has shown potential in various applications, including as a drug candidate for the treatment of cancer and other diseases.
科学研究应用
({[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}amino)acetic acid has been extensively studied for its potential use as a drug candidate for the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also shown potential as a treatment for other diseases, such as Alzheimer's disease and diabetes.
作用机制
The mechanism of action of ({[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}amino)acetic acid is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes involved in the development of Alzheimer's disease and diabetes.
Biochemical and Physiological Effects
Studies have shown that this compound can induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. This compound has also been shown to inhibit the activity of certain enzymes involved in the development of Alzheimer's disease and diabetes. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
One advantage of using ({[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}amino)acetic acid in lab experiments is its potent anti-cancer activity, which makes it a promising drug candidate for cancer treatment. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.
未来方向
Future research on ({[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}amino)acetic acid could focus on further elucidating its mechanism of action and optimizing its use as a drug candidate for cancer treatment. Other potential future directions for research could include investigating the use of this compound as a treatment for other diseases, such as Alzheimer's disease and diabetes, and exploring its potential use in combination with other drugs for cancer treatment.
合成方法
The synthesis of ({[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}amino)acetic acid involves the reaction of 3-cyano-5,6,7,8-tetrahydro-2-quinoline thiol with chloroacetic acid in the presence of a base. The reaction yields this compound as a white solid with a melting point of 214-216 °C.
属性
分子式 |
C14H15N3O3S |
|---|---|
分子量 |
305.35 g/mol |
IUPAC 名称 |
2-[[2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H15N3O3S/c15-6-10-5-9-3-1-2-4-11(9)17-14(10)21-8-12(18)16-7-13(19)20/h5H,1-4,7-8H2,(H,16,18)(H,19,20) |
InChI 键 |
SEVLJHBMIOCXHG-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=C(C(=N2)SCC(=O)NCC(=O)O)C#N |
规范 SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)

![Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate](/img/structure/B250470.png)
![Methyl 4-{[4-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250471.png)
![Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250473.png)
![2-(2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B250474.png)
![N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B250475.png)
![2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250476.png)
![2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250478.png)
![3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250479.png)
![N-{4-[(butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250483.png)
![N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B250484.png)
![N,N-diethyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B250486.png)
![Methyl 3-[(morpholin-4-ylcarbonothioyl)carbamoyl]benzoate](/img/structure/B250487.png)
